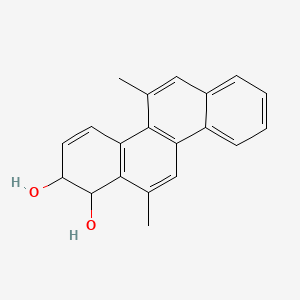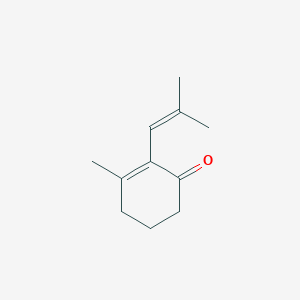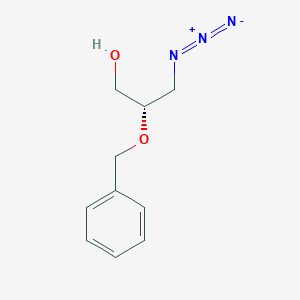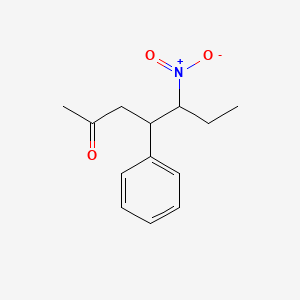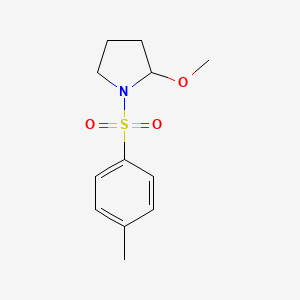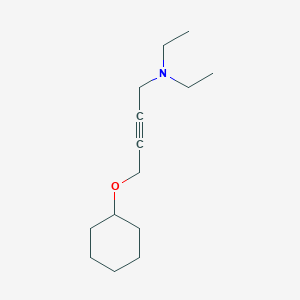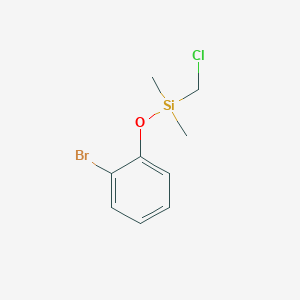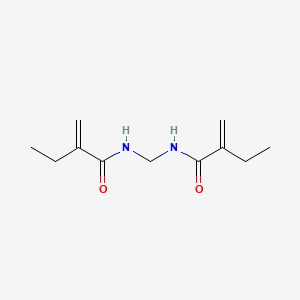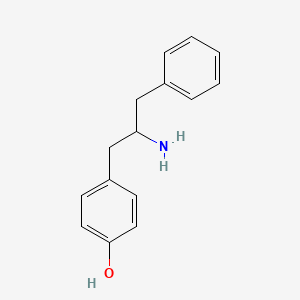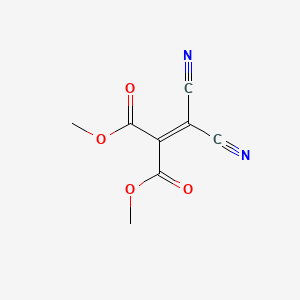
Propanedioic acid, (dicyanomethylene)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl malonate can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrially, dimethyl malonate is produced by the hydrolysis of cyanoacetic acid followed by esterification. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Dimethyl malonate undergoes various types of chemical reactions, including:
Alkylation: Dimethyl malonate can be alkylated at the methylene group using alkyl halides in the presence of a strong base such as sodium ethoxide.
Hydrolysis: It can be hydrolyzed to malonic acid under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products
Alkylation: Alkyl-substituted malonates.
Hydrolysis: Malonic acid.
Decarboxylation: Acetic acid and carbon dioxide.
科学的研究の応用
Dimethyl malonate is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various compounds, including barbiturates, vitamins, and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and nucleotides.
Medicine: Dimethyl malonate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and perfumes
作用機序
The mechanism of action of dimethyl malonate involves its reactivity at the methylene group, which can undergo nucleophilic substitution reactions. The ester groups can also participate in hydrolysis and decarboxylation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic acid: The parent compound of dimethyl malonate.
Methyl malonate: A monoester of malonic acid.
Uniqueness
Dimethyl malonate is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
82849-49-8 |
|---|---|
分子式 |
C8H6N2O4 |
分子量 |
194.14 g/mol |
IUPAC名 |
dimethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)6(8(12)14-2)5(3-9)4-10/h1-2H3 |
InChIキー |
MOMVYIYOIUVKEW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C(C#N)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
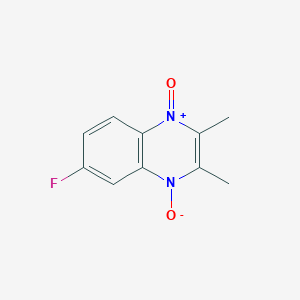
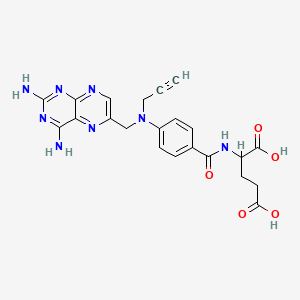
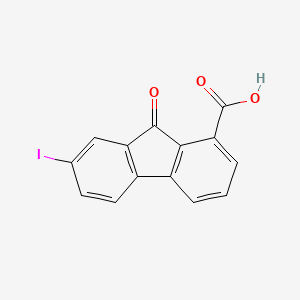
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
